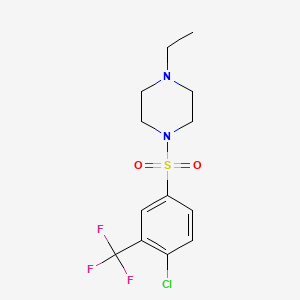

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

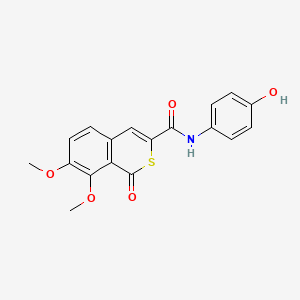

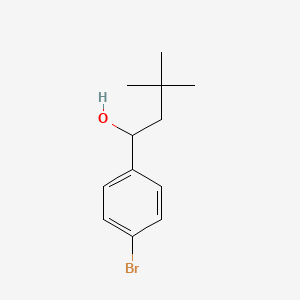

The compound "1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine" is a derivative of phenylpiperazine, a class of compounds that have been extensively studied for their potential biological activities. Phenylpiperazine derivatives are synthesized through a series of reactions, including sulfonylation, reduction, alkylation, cyclization, and N-substitution, to yield a variety of compounds with different substituents and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of phenylpiperazine derivatives, such as the one , involves multiple steps. Initially, sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid is performed, followed by reduction with red phosphorus and iodine. Subsequent alkylation with an alkyl halide and cyclization with bis(2-chloroethyl)amine hydrochloride leads to the formation of the piperazine ring. Finally, an N-substitution reaction with various reagents yields the final phenylpiperazine derivatives .

Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. The sulfonyl group attached to the phenyl ring and the various substituents, such as the trifluoromethyl group, play a significant role in determining the biological activity and physical properties of these compounds .

Chemical Reactions Analysis

Phenylpiperazine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the sulfonyl group can participate in further substitution reactions, while the piperazine ring can be involved in reactions with electrophiles or nucleophiles, depending on the substitution pattern and the presence of activating or deactivating groups on the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives are influenced by their molecular structure. The presence of the sulfonyl group and other substituents like the trifluoromethyl group can affect the compound's solubility, boiling point, melting point, and stability. These properties are crucial for the compound's potential applications, such as its acaricidal activity, which has been demonstrated in some phenylpiperazine derivatives against various mite species . Additionally, the introduction of different substituents can lead to the formation of oxidized derivatives, which may exhibit different physical and chemical properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Pest Control Applications

Phenylpiperazine derivatives, including compounds structurally related to 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine, have been extensively studied for their insecticidal and acaricidal activities. For instance, research on phenylpyrazole insecticides, which share some structural characteristics with phenylpiperazine compounds, indicates their action on the GABA-gated chloride channel, a crucial target for insecticidal activity. This mechanism suggests potential applications in pest control, emphasizing selective toxicity that exploits differences between target pests and non-target organisms (Cole, Nicholson, & Casida, 1993). Similarly, a study on new phenylpiperazine derivatives evaluated their acaricidal activity, highlighting the synthesis and potential application of these compounds in controlling mite populations, with some derivatives showing significant activity against various mite species (Suzuki, Ootaka, Onoue, & Onoue, 2021).

Environmental Pollution Management

Research into the reductive dechlorination of atrazine, a widely used herbicide, by zero-valent iron under acidic conditions, demonstrates the application of chemical reactions in pollution control. This process effectively degrades atrazine, a persistent environmental pollutant, into less harmful compounds, highlighting a potential application for similar compounds in environmental remediation efforts (Dombek, Dolan, Schultz, & Klarup, 2001).

Synthesis Methodologies

The synthesis of phenylpiperazine derivatives through efficient protocols emphasizes the importance of these compounds in chemical synthesis, with applications ranging from pharmaceuticals to agrochemicals. An efficient scale-up process for the synthesis of N-arylpiperazines, which could include compounds similar to 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine, has been developed. This method is characterized by its cleanliness, high yield, and the high purity of the final products, demonstrating the compound's relevance in synthetic organic chemistry (Ravilla, Naidu, & Nagarajan, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. It’s always important to refer to the appropriate safety data sheets (SDS) for information on potential hazards, safe handling practices, and emergency procedures .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-ethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClF3N2O2S/c1-2-18-5-7-19(8-6-18)22(20,21)10-3-4-12(14)11(9-10)13(15,16)17/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJXOFNJEWVWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)

![1-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)

![2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2517183.png)

![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)